molecular formula C23H22N4O2 B11395526 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11395526
M. Wt: 386.4 g/mol
InChI Key: VXKLSTSEQCHPOG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step usually involves nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done via coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives and compounds containing piperazine moieties. What sets this compound apart is its unique combination of functional groups, which can confer distinct biological or physical properties. Examples of similar compounds include:

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H22N4O2/c1-28-21-10-6-5-7-18(21)11-12-22-25-20(17-24)23(29-22)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12H,13-16H2,1H3/b12-11+

InChI Key

VXKLSTSEQCHPOG-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.